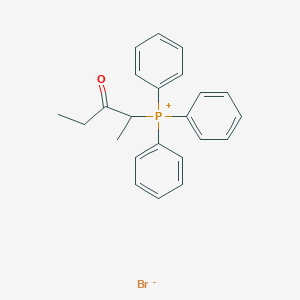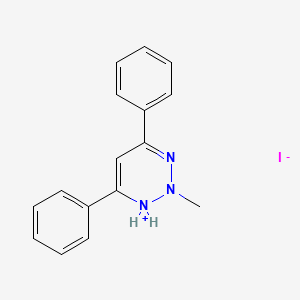
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazine with an iodinating agent. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to distinct properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’): Another triazine derivative with unique chemical and biological properties.
Uniqueness
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion
Propriétés
Numéro CAS |
105758-76-7 |
|---|---|
Formule moléculaire |
C16H16IN3 |
Poids moléculaire |
377.22 g/mol |
Nom IUPAC |
2-methyl-4,6-diphenyl-1H-triazin-1-ium;iodide |
InChI |
InChI=1S/C16H15N3.HI/c1-19-17-15(13-8-4-2-5-9-13)12-16(18-19)14-10-6-3-7-11-14;/h2-12,17H,1H3;1H |
Clé InChI |
GNFXZCUZQBZXFP-UHFFFAOYSA-N |
SMILES canonique |
CN1[NH2+]C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
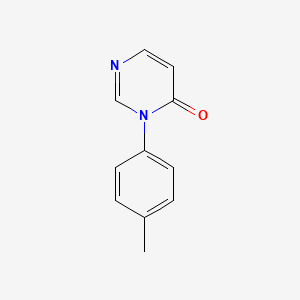
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
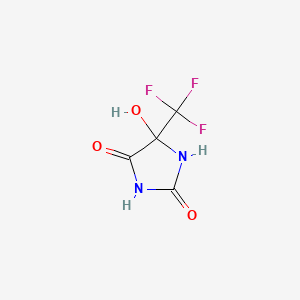
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)


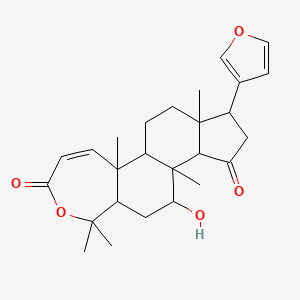
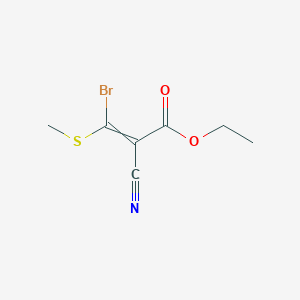
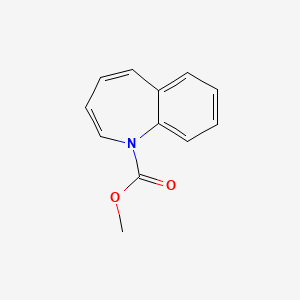
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)


